2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
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Overview
Description
2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of chlorophenyl groups: This step may involve halogenation reactions using reagents like chlorine or bromine.
Attachment of the butanediol moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical applications may include the development of antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many drugs.
Industry
In the industrial sector, such compounds can be used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazole ring can form strong interactions with metal ions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
The uniqueness of 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
107680-13-7 |
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Molecular Formula |
C18H16Cl3N3O2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(2R,3R)-3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-17(25,12-2-4-13(19)5-3-12)18(26,9-24-11-22-10-23-24)15-7-6-14(20)8-16(15)21/h2-8,10-11,25-26H,9H2,1H3/t17-,18+/m1/s1 |
InChI Key |
DBNSJQYHNPJTNN-MSOLQXFVSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
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